molecular formula C13H15N3O2 B11390127 N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide

Cat. No.: B11390127
M. Wt: 245.28 g/mol
InChI Key: PXIUTZAZWQLQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide is a synthetic organic compound characterized by a 1,2,5-oxadiazole (furazan) ring substituted with a phenyl group at the 4-position and a pentanamide moiety at the 3-position. The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, often contributing to enhanced binding affinity and bioavailability in drug candidates . This compound has garnered interest due to its structural similarity to pharmacologically active derivatives, particularly in antiparasitic and CNS-targeting agents.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide

InChI

InChI=1S/C13H15N3O2/c1-2-3-9-11(17)14-13-12(15-18-16-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16,17)

InChI Key

PXIUTZAZWQLQFV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide with structurally related compounds:

Compound Name Key Structural Features Molecular Weight logP TPSA (Ų) Key Properties
This compound 1,2,5-oxadiazole, phenyl, pentanamide 289.33 (est.) ~2.5 ~85 High metabolic stability, moderate logP
N-(4-methoxyphenyl)pentanamide Methoxyphenyl, pentanamide 221.26 2.1 60.3 Excellent drug-likeness, BBB penetration
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide Oxadiazole, fluorophenoxy, butanamide 341.34 ~3.0 ~95 Higher lipophilicity, potential CNS activity
5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide Piperazine, quinoline, pentanamide 457.52 3.5 75.6 Dopamine D3 receptor selectivity

Notes:

  • N-(4-methoxyphenyl)pentanamide demonstrates superior drug-likeness (Lipinski’s rule compliance, Ghose/Veber filters) and lower cytotoxicity relative to its parent compound, albendazole .

Pharmacological Activity

Antiparasitic Activity
  • N-(4-methoxyphenyl)pentanamide : Displays anthelmintic activity comparable to albendazole but with significantly reduced cytotoxicity (IC50 >100 µM in human SH-SY5Y cells vs. albendazole’s IC50 of 30 µM) .
CNS-Targeted Activity
  • Piperazine- and quinoline-functionalized pentanamides (e.g., 5-(4-arylpiperazin-1-yl)-N-(quinolin-3-yl)pentanamide) exhibit dopamine receptor selectivity, highlighting the role of aromatic/heterocyclic substituents in CNS targeting .
  • The oxadiazole ring in this compound may facilitate BBB penetration due to moderate TPSA and logP balance, akin to N-(4-methoxyphenyl)pentanamide’s predicted BBB permeability .

Toxicity and Selectivity

  • Oxadiazole derivatives like this compound are less studied but likely share low cytotoxicity profiles due to the absence of reactive functional groups (e.g., albendazole’s carbamate group) .

Biological Activity

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications supported by various research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C13H15N3O2
  • Molecular Weight: 245.28 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCCCC(=O)NC1=NON=C1C2=CC=CC=C2

The compound features an oxadiazole ring, which is known for its biological activity, and a pentanamide group that enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole moiety can modulate enzyme activities and influence signal transduction pathways. This interaction can lead to various biological effects including:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as cholinesterases and glucosidases, which are crucial in metabolic pathways .

Biological Activities

Antioxidant Activity:
Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant properties. For instance, studies have demonstrated that this compound can scavenge free radicals effectively. This is critical for protecting cells from oxidative stress-related damage.

Anticancer Properties:
this compound has been evaluated for its anticancer effects. In vitro studies reveal that it can inhibit the growth of various cancer cell lines, including pancreatic cancer cells (PANC-1). The mechanism involves inducing apoptosis through modulation of apoptotic signaling pathways .

Case Studies and Experimental Data

A series of studies have shown the efficacy of this compound in different biological assays:

Study Biological Activity Findings
Study 1AntioxidantSignificant free radical scavenging activity measured through DPPH assay .
Study 2Enzyme InhibitionEffective inhibition of glucosidase with a notable IC50 value.
Study 3AnticancerInduced apoptosis in PANC-1 cells with activation of caspase pathways .

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives to highlight its unique properties:

Compound Key Features Biological Activity
N-[4-(prop-2-enoxy)phenyl]acetamideAcetamide group instead of pentanamideModerate anticancer effects
1,3,4-Oxadiazole DerivativesVaried substituents leading to diverse activitiesAntimicrobial and antioxidant properties
1,2,4-Oxadiazole DerivativesDifferent regioisomeric formsVarying enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.